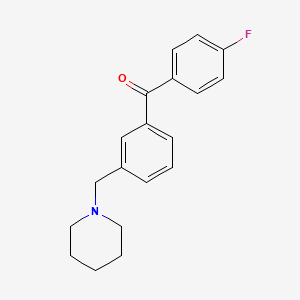

4'-Fluoro-3-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

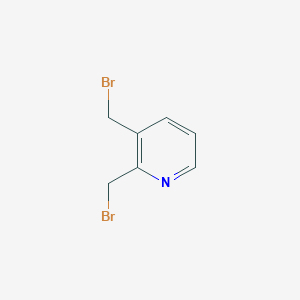

The compound "4'-Fluoro-3-piperidinomethyl benzophenone" is a chemical entity that can be inferred to possess a benzophenone backbone with a fluorine atom at the para position and a piperidinomethyl group at the meta position. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be useful for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives often involves the use of Friedel–Crafts acylation reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives involves the reaction of aromatic/heterocyclic acid chlorides with a piperidinyl-containing compound . These methods could potentially be adapted for the synthesis of "4'-Fluoro-3-piperidinomethyl benzophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4'-Fluoro-3-piperidinomethyl benzophenone" often features a planar benzophenone core with various substituents that can affect the overall conformation and electronic distribution. For instance, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction and showed a planar benzisoxazole ring with piperidine and morpholine rings in a chair conformation . This suggests that the piperidinomethyl group in "4'-Fluoro-3-piperidinomethyl benzophenone" would likely adopt a similar conformation.

Chemical Reactions Analysis

Fluorinated benzophenone derivatives can participate in various chemical reactions, including further functionalization or interaction with biological targets. The presence of a fluorine atom can influence the reactivity and binding affinity of the molecule. For example, the antiproliferative activity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives was found to be dependent on the substitution pattern, indicating that the fluorine atom plays a significant role in biological activity . This suggests that "4'-Fluoro-3-piperidinomethyl benzophenone" could also exhibit unique reactivity and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Fluoro-3-piperidinomethyl benzophenone" can be predicted based on the properties of structurally related compounds. Fluorinated compounds often have altered lipophilicity, boiling points, and stability compared to their non-fluorinated counterparts. The introduction of a piperidinomethyl group can further influence the solubility and potential for forming hydrogen bonds. For instance, the presence of fluorine and piperidine in the structure of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles was associated with good anti-inflammatory and antimicrobial activity, which could be attributed to their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Alzheimer's Disease Research : Fluorinated benzophenone derivatives have been explored for their multipotent properties against β-secretase (BACE-1) and acetylcholinesterase (AChE), aiming to counteract intracellular ROS formation, with some derivatives showing promising results as potential anti-Alzheimer's drug candidates (Belluti et al., 2014). Another study identified benzophenone derivatives with histamine H3 receptor affinity and cholinesterase inhibitory potency, which could be a strategy for effective Alzheimer’s disease treatment (Godyń et al., 2022).

- Antiproliferative Agents : Benzophenone tagged with pyridine analogues has been synthesized and evaluated for antiproliferative activity, showing significant activity and suggesting a mechanism involving the activation of caspase-activated DNase for DNA fragmentation in Dalton's lymphoma (Al‐Ghorbani et al., 2016).

Materials Science and Polymer Chemistry

- Polymer Chemistry : Studies on the synthesis and characterization of soluble polyimide derived from novel unsymmetrical diamine monomers, including those with ether–ketone groups, highlight the thermal stability and mechanical properties suitable for advanced applications (Yang et al., 2010). This research indicates the potential for using related compounds in the development of high-performance materials.

Environmental Health and Safety

- UV Filters and Endocrine Disruption : The presence of benzophenone derivatives, including those related to 4'-Fluoro-3-piperidinomethyl benzophenone, in personal care products has raised concerns due to their potential endocrine-disrupting effects. Studies have examined the exposure and reproductive toxicity of benzophenone-type UV filters, suggesting that high levels of exposure could impact birth weight and gestational age, highlighting the need for further investigation into their safety (Ghazipura et al., 2017).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPOQGSXTSVFLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643141 |

Source

|

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-piperidinomethyl benzophenone | |

CAS RN |

898793-05-0 |

Source

|

| Record name | (4-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)